2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol
CAS No.: 394-78-5
Cat. No.: VC11737225
Molecular Formula: C12H8F2O2
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394-78-5 |
|---|---|
| Molecular Formula | C12H8F2O2 |
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | 2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol |
| Standard InChI | InChI=1S/C12H8F2O2/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,15-16H |
| Standard InChI Key | WPCWNCJRRAUCHO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)F |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound belongs to the biphenyl phenolic family, featuring two benzene rings linked by a single C–C bond. The primary ring (Ring A) contains fluorine atoms at positions 2 and 5, while the secondary ring (Ring B) has a hydroxyl group at position 2 and a fluorine atom at position 4 (Figure 1). This substitution pattern creates a planar geometry stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent fluorine atoms .
Table 1: Key Molecular Descriptors
Spectroscopic and Physical Properties
While experimental data for the exact compound is unavailable, analogs such as 2-fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol (PubChem CID 53219342) exhibit melting points between 56–58°C and boiling points of 65–66°C at 8 mmHg . The hydroxyl groups contribute to moderate water solubility (~0.68 g/L), while fluorine substituents enhance lipid solubility, as evidenced by a predicted cLogP of 3.2 .
Synthetic Pathways and Optimization
Fries Rearrangement Strategy
A validated method for synthesizing fluorinated hydroxyacetophenones involves Fries rearrangement of acetylated aminophenols. For example, 5-fluoro-2-hydroxyacetophenone is produced via aluminum chloride/sodium chloride-mediated rearrangement of 4-fluorophenyl acetate, achieving yields up to 88% . Adapting this approach, 2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol could be synthesized through:
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Double esterification: Protection of hydroxyl and amino groups in aminophenol precursors.
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Electrophilic aromatic substitution: Introduction of fluorine using HF or Selectfluor®.
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Hydrolysis: Deprotection under acidic conditions to yield the final product .
Table 2: Comparative Synthesis Metrics
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ | 85–90 |
| Fries rearrangement | AlCl₃/NaCl, 115–150°C | 70–88 |
| Fluorination | HF/pyridine, 0°C | 65–75 |
Challenges in Purification
Fluorinated phenolic compounds often require chromatographic separation due to their polarity. Reverse-phase HPLC with acetonitrile/water gradients (70:30 → 95:5) has been effective for isolating analogs like 3',5-difluoro[1,1'-biphenyl]-2,4'-diol .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The hydroxyl and fluorine groups direct electrophilic attacks to specific positions:
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Hydroxyl group: Activates Ring B for nitration/sulfonation at position 5.
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Fluorine atoms: Deactivate Ring A, favoring halogenation at position 4 .
Complexation with Metal Ions
Analogous compounds form stable complexes with Al³⁺ and Fe³⁺ via chelation between hydroxyl and ketone groups. For instance, 1-(5-fluoro-2-hydroxyphenyl)ethanone binds Al³⁺ with a stability constant (log K) of 12.3 ± 0.2 .
Pharmacological and Industrial Applications
Table 3: Bioactivity of Structural Analogs
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 3',5-Difluoro[1,1'-biphenyl]-2,4'-diol | CFTR Cl⁻ channel | 0.1 μM (EC₅₀) |
| 5-Fluoro-2-hydroxyacetophenone | Antibacterial activity | 32 μg/mL (MIC) |
Material Science Applications
The planar structure and hydrogen-bonding capacity make this compound suitable for:
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